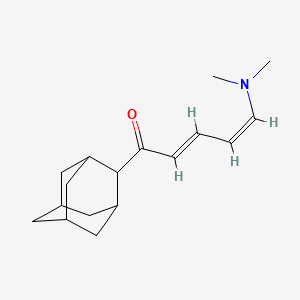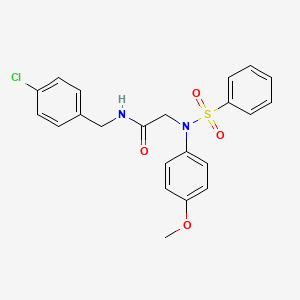
1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one, also known as memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used as a medication for the treatment of Alzheimer's disease and other neurodegenerative disorders.
科学研究应用
Memantine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in patients with Alzheimer's disease, as well as reduce symptoms of Parkinson's disease and multiple sclerosis. Memantine has also been investigated for its potential use in treating depression, anxiety, and addiction.
作用机制
Memantine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one reduces the excessive activation of glutamate receptors, which can lead to neuronal damage and death. Memantine also modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Memantine also reduces oxidative stress and inflammation, which can lead to neuronal damage and death. Additionally, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has been shown to increase the density of dendritic spines, which are involved in synaptic plasticity and memory formation.
实验室实验的优点和局限性
One advantage of using 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively block this receptor and study its effects on neuronal function and behavior. However, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one can also have off-target effects on other receptors and ion channels, which can complicate experimental results. Additionally, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has a long half-life and can accumulate in the brain, which can make it difficult to control the timing and duration of its effects.
未来方向
There are several potential future directions for research on 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. For example, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has been shown to enhance the effects of acetylcholinesterase inhibitors in Alzheimer's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can avoid the off-target effects of 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. Finally, there is ongoing research on the role of the NMDA receptor in various neurological disorders, which may lead to new therapeutic targets for 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one and other drugs.
合成方法
The synthesis of 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one involves the reaction of 1-adamantylamine with 2,4-pentanedione to form 1-(1-adamantyl)-2,4-pentanedione, which is then reacted with dimethylamine to form 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. This synthesis method was first reported in 1968 by Eli Lilly and Company.
属性
IUPAC Name |
(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-18(2)6-4-3-5-16(19)17-14-8-12-7-13(10-14)11-15(17)9-12/h3-6,12-15,17H,7-11H2,1-2H3/b5-3+,6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSBLFBMITZSOA-UZNMPDEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC(=O)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C=C\C(=O)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxyethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5218325.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5218348.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218356.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)
![N-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B5218379.png)
![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)
![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)